4-(Hexyloxy)phenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate
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Overview
Description
4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate is a complex organic compound that belongs to the class of carboxylate esters These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate typically involves multiple steps, including the formation of the biphenyl core, the introduction of the hexyloxy group, and the esterification process. Common reagents used in these reactions include:
Biphenyl formation: Coupling reactions such as Suzuki or Stille coupling.
Hexyloxy group introduction: Alkylation reactions using hexyloxy halides.
Esterification: Reaction of carboxylic acids with alcohols in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ester groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate interactions with hydrophobic regions of proteins, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate
- 4-(Hexyloxy)phenyl (S)-4’-(2-ethylbutyl)(1,1’-biphenyl)-4-carboxylate
- 4-(Hexyloxy)phenyl (S)-4’-(2-propylbutyl)(1,1’-biphenyl)-4-carboxylate
Uniqueness
The uniqueness of 4-(Hexyloxy)phenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The hexyloxy group enhances solubility and flexibility, while the biphenyl core provides rigidity and stability.
Properties
CAS No. |
62614-61-3 |
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Molecular Formula |
C30H36O3 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
hexyl 4-[4-[(2S)-2-methylbutyl]phenyl]-3-phenylbenzenecarboperoxoate |
InChI |
InChI=1S/C30H36O3/c1-4-6-7-11-20-32-33-30(31)27-18-19-28(29(22-27)25-12-9-8-10-13-25)26-16-14-24(15-17-26)21-23(3)5-2/h8-10,12-19,22-23H,4-7,11,20-21H2,1-3H3/t23-/m0/s1 |
InChI Key |
OBIDYWBGFBESTE-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCCCOOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C[C@@H](C)CC)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCOOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)CC(C)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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